molecular formula C16H24N2O3S B4424316 1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B4424316
M. Wt: 324.4 g/mol
InChI Key: KSJGGQGWRRMKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as EPEPC, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPEPC belongs to the class of piperidinecarboxamide compounds and has been shown to have promising pharmacological properties. In

Mechanism of Action

1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts as an antagonist at the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion transport, cell survival, and neurotransmitter release. By binding to the sigma-1 receptor, this compound can modulate various signaling pathways and affect cellular function. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound can also reduce pain by modulating the activity of pain receptors. In addition, this compound can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one limitation is that this compound can have off-target effects on other proteins and enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential as an analgesic agent for chronic pain. In addition, further studies are needed to understand the mechanism of action of this compound and its potential off-target effects.

Scientific Research Applications

1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

1-ethylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-22(20,21)18-12-9-15(10-13-18)16(19)17-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJGGQGWRRMKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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